
1,5-Bis(trifluoromethylsulfonyloxy)-2,6-dibromonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) is a chemical compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of two bromine atoms and two trifluoromethanesulfonate groups attached to a naphthalene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) typically involves the bromination of naphthalene followed by the introduction of trifluoromethanesulfonate groups. One common method includes the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 2,6-dibromonaphthalene is then reacted with trifluoromethanesulfonic anhydride in the presence of a base like pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as alkyl or aryl groups.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck reactions to form more complex molecules.
Reduction Reactions: The bromine atoms can be reduced to form naphthalene derivatives.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Coupling: Palladium catalysts and bases like potassium carbonate are typical.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
Substitution: Alkyl or aryl naphthalene derivatives.
Coupling: Biaryl compounds.
Reduction: Naphthalene derivatives without bromine atoms.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (OLEDs).
Pharmaceuticals: Acts as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Biology: Utilized in the study of biological pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) involves its ability to participate in various chemical reactions due to the presence of reactive bromine and trifluoromethanesulfonate groups. These groups facilitate the formation of new bonds and the introduction of functional groups into organic molecules. The compound’s reactivity is primarily driven by the electron-withdrawing nature of the trifluoromethanesulfonate groups, which makes the bromine atoms more susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dibromonaphthalene: Lacks the trifluoromethanesulfonate groups, making it less reactive in certain reactions.
1,5-Dibromonaphthalene: Differently substituted, leading to different reactivity and applications.
2,6-Dichloronaphthalene: Chlorine atoms instead of bromine, resulting in different chemical properties.
Uniqueness
2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) is unique due to the presence of both bromine and trifluoromethanesulfonate groups, which provide a combination of reactivity and stability. This makes it a versatile compound in organic synthesis and various industrial applications.
Eigenschaften
Molekularformel |
C12H4Br2F6O6S2 |
|---|---|
Molekulargewicht |
582.1 g/mol |
IUPAC-Name |
[2,6-dibromo-5-(trifluoromethylsulfonyloxy)naphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C12H4Br2F6O6S2/c13-7-3-1-5-6(10(7)26-28(23,24)12(18,19)20)2-4-8(14)9(5)25-27(21,22)11(15,16)17/h1-4H |
InChI-Schlüssel |
TXNKYIOIYSZZQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C(=C(C=C2)Br)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


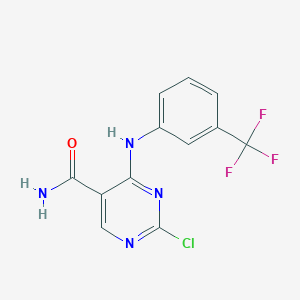
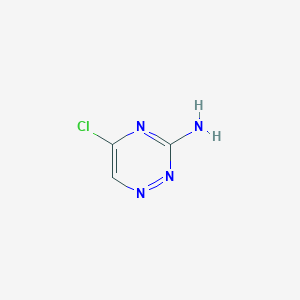
![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B15233326.png)
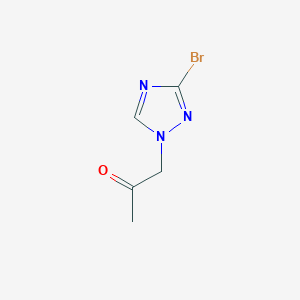
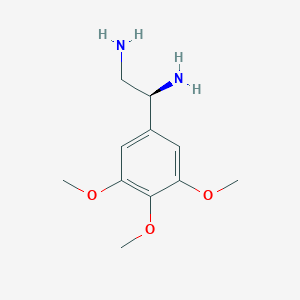
![5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233346.png)
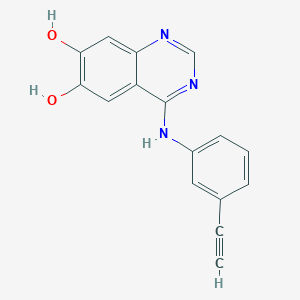
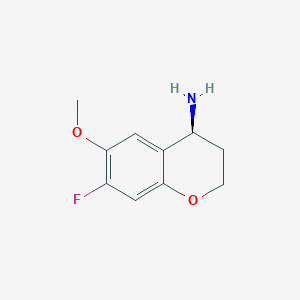
![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)
![Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B15233399.png)
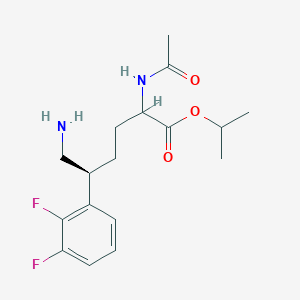
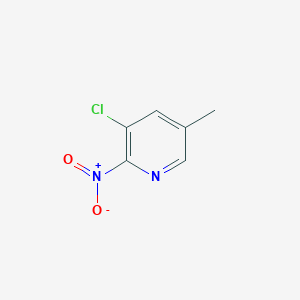
![(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B15233405.png)
![Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15233406.png)
